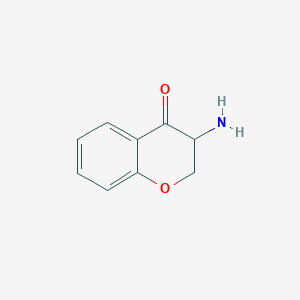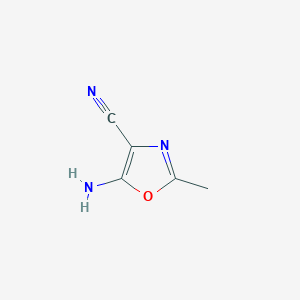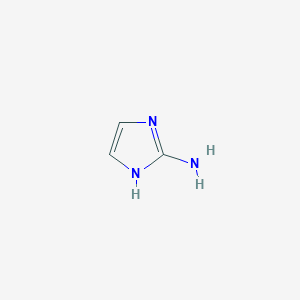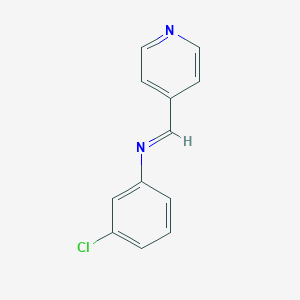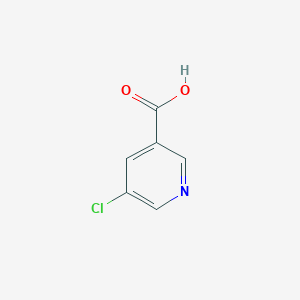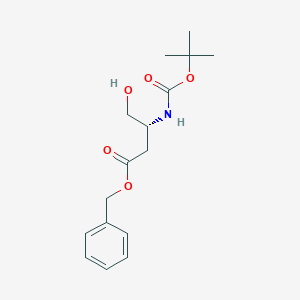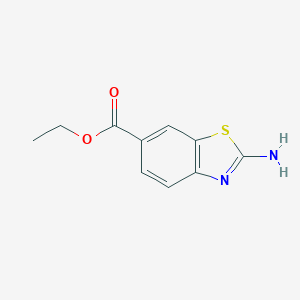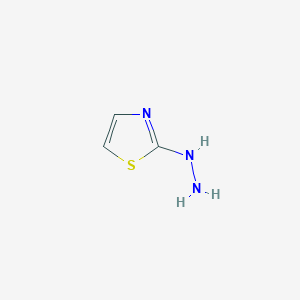![molecular formula C16H12BrNO B184029 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 171734-73-9](/img/structure/B184029.png)
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as BRMI, and it is a derivative of indole, which is a heterocyclic aromatic compound. BRMI has a molecular formula of C16H12BrNO, and it has a molecular weight of 311.18 g/mol. In
Mécanisme D'action
The mechanism of action of BRMI is not yet fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. BRMI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory prostaglandins. BRMI has also been reported to bind to the serotonin receptor 5-HT6, which is involved in the regulation of mood, memory, and cognition.
Biochemical and Physiological Effects
BRMI has been reported to have various biochemical and physiological effects in the body. It has been reported to possess antioxidant activity, which helps to protect cells from oxidative stress. BRMI has also been reported to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development. Additionally, BRMI has been reported to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BRMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BRMI is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of BRMI is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BRMI. One direction is the development of new synthetic methods for the production of BRMI and its derivatives. Another direction is the investigation of the potential therapeutic applications of BRMI in the treatment of various diseases, such as cancer and inflammation. Additionally, the mechanism of action of BRMI needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BRMI in scientific research.
Méthodes De Synthèse
The synthesis of BRMI involves the reaction of 1H-indole-3-carbaldehyde with 2-bromobenzyl bromide in the presence of a base. The reaction takes place under reflux conditions and produces BRMI as a yellow solid with a yield of 85-90%. This synthesis method has been reported in various scientific literature, and it is a simple and efficient way to produce BRMI.
Applications De Recherche Scientifique
BRMI has been extensively studied for its potential applications in scientific research. One of the primary applications of BRMI is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. BRMI has been reported to possess antitumor, anti-inflammatory, and antifungal activities, which make it a promising lead compound for drug development.
Propriétés
Numéro CAS |
171734-73-9 |
|---|---|
Nom du produit |
1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde |
Formule moléculaire |
C16H12BrNO |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 |
Clé InChI |
MKUSEQWONQBDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Br |
Synonymes |
1-(2-bromobenzyl)-1H-indole-3-carboxaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



